molecular formula C16H12Si B12602807 CID 71283694

CID 71283694

Cat. No.: B12602807
M. Wt: 232.35 g/mol
InChI Key: KVAQZTXVFVGMGV-UHFFFAOYSA-N
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Description

CID 71283694 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.

Properties

Molecular Formula

C16H12Si

Molecular Weight

232.35 g/mol

InChI

InChI=1S/C16H12Si/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12H

InChI Key

KVAQZTXVFVGMGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C[Si]C=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71283694 involves multiple steps, including the use of specific reagents and conditions. The detailed synthetic route and reaction conditions are crucial for obtaining the compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The methods used in industrial settings may differ slightly from laboratory-scale synthesis to accommodate larger quantities and different equipment.

Chemical Reactions Analysis

Types of Reactions: CID 71283694 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use chromic acid, while reduction reactions might involve hydrogen gas and a catalyst.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used

Scientific Research Applications

CID 71283694 has numerous applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for studying various biological processes, developing new medications, and creating innovative industrial products.

Mechanism of Action

The mechanism of action of CID 71283694 involves specific molecular targets and pathways. Understanding these mechanisms is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant scientific research applications Its unique properties and reactions make it valuable in various fields, including chemistry, biology, medicine, and industry

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 71283694?

  • Methodological Answer : Begin by identifying gaps in existing literature using systematic reviews and databases like PubMed or SciFinder. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability . For example:

  • Feasibility: Ensure access to instrumentation (e.g., NMR, HPLC) for characterization.
  • Novelty: Explore understudied properties (e.g., catalytic behavior or metabolic pathways).
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, such as comparing this compound’s efficacy to known analogs .

Q. How to design a reproducible experimental protocol for this compound?

  • Methodological Answer :

  • Step 1 : Define objectives (e.g., synthesis optimization, toxicity profiling).
  • Step 2 : Select variables (e.g., reaction temperature, solvent polarity).
  • Step 3 : Include controls (e.g., blank reactions, reference compounds).
  • Document procedures in detail, referencing IUPAC guidelines for chemical nomenclature and ACS Style Guide for reproducibility . For new compounds, provide spectroscopic data (IR, MS) and purity assessments (HPLC) .

Q. How to conduct a literature review for this compound?

  • Methodological Answer :

  • Use Boolean operators in databases (e.g., "this compound AND synthesis NOT industrial"). Prioritize peer-reviewed journals over preprint servers.
  • Organize findings using citation managers (EndNote, Zotero) and evaluate sources for bias or methodological flaws (e.g., small sample sizes in biological assays) .
  • Create an annotated bibliography highlighting conflicting results (e.g., discrepancies in reported solubility or stability) .

Q. How to ensure data integrity in this compound studies?

  • Methodological Answer :

  • Use triplicate measurements for quantitative data (e.g., yield calculations).
  • Validate instruments with certified reference materials (CRMs).
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
  • Step 2 : Perform sensitivity analyses (e.g., varying pH or temperature) to identify confounding variables .
  • Step 3 : Apply statistical tests (e.g., ANOVA for multi-group comparisons, Grubbs’ test for outliers) .
  • Use Bayesian inference to quantify uncertainty in conflicting results (e.g., divergent IC₅₀ values in bioassays) .

Q. How to apply machine learning to predict this compound’s properties?

  • Methodological Answer :

  • Data Preparation : Compile existing datasets (e.g., PubChem, ChEMBL) on structural analogs.
  • Model Selection : Use random forests for QSAR (Quantitative Structure-Activity Relationship) modeling or neural networks for spectral prediction.
  • Validation : Apply cross-validation and external test sets to avoid overfitting. Publish code and hyperparameters for transparency .

Q. How to refine hypotheses when initial experiments fail?

  • Methodological Answer :

  • Conduct root-cause analysis (e.g., Fishbone diagram) to identify failure points (e.g., impurity interference, kinetic limitations) .
  • Revise hypotheses using abductive reasoning (e.g., unexpected byproducts may suggest alternative reaction mechanisms) .
  • Consult interdisciplinary experts (e.g., computational chemists for DFT simulations) .

Q. How to integrate multi-omics data in this compound research?

  • Methodological Answer :

  • Workflow :
StepActionTool
1Transcriptomic profilingRNA-Seq
2Metabolomic analysisLC-MS/MS
3Data integrationPathway Commons, Cytoscape
  • Use systems biology approaches to map interactions (e.g., this compound’s impact on metabolic networks) .

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